Formamide, N-(p-hydroxyphenethyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(p-hydroxyphenethyl)- can be synthesized through the N-formylation of p-hydroxyphenethylamine using formic acid or formic acid derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between p-hydroxyphenethylamine and formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of formamide derivatives typically involves the carbonylation of ammonia or the aminolysis of esters. For N-(p-hydroxyphenethyl)-formamide, the process may involve the reaction of p-hydroxyphenethylamine with formic acid or its derivatives in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(p-hydroxyphenethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding quinones.
Reduction: The formamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamide, N-(p-hydroxyphenethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of formamide, N-(p-hydroxyphenethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenethyl group can interact with enzymes and receptors, modulating their activity. The formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Formamide: The simplest formamide derivative, used as a solvent and chemical feedstock.
N-Formyltyramine: A closely related compound with similar structural features.
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
Uniqueness
Formamide, N-(p-hydroxyphenethyl)- is unique due to the presence of the hydroxyphenethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAJFHFOIYKZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156643 | |
Record name | Formamide, N-(p-hydroxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-78-7 | |
Record name | N-Formyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-(p-hydroxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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